molecular formula C19H23FN2O3S B2378498 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 1170090-45-5

4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2378498
CAS No.: 1170090-45-5
M. Wt: 378.46
InChI Key: YOKKKLZCQVICTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide" is an intricate organic compound characterized by a combination of functional groups, making it of interest in various fields of research. This compound features a sulfonamide group, a fluoro-substituted aromatic ring, and a methoxyethyl-substituted tetrahydroquinoline moiety, suggesting its potential utility in medicinal chemistry and other areas of scientific inquiry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process might start with the synthesis of the tetrahydroquinoline scaffold followed by introduction of the sulfonamide group. Standard organic synthesis techniques such as nucleophilic aromatic substitution, sulfonamide formation via sulfonyl chlorides, and protective group strategies are often employed.

Industrial Production Methods: For industrial-scale production, the synthetic route is optimized for yield, purity, and cost-effectiveness. This often involves the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Quality control measures ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

  • Reduction: The sulfonamide and quinoline structures can be sites for reduction reactions under the right conditions.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the fluorinated aromatic ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalysts.

  • Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed: The major products depend on the specific reactions. For example, oxidation may yield quinolone derivatives, while reduction may lead to simplified tetrahydroquinoline structures.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis due to its multiple reactive sites.

Biology: Its sulfonamide group suggests potential as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors.

Medicine: The presence of a fluoro group and sulfonamide structure indicates potential pharmaceutical applications, possibly as a component in developing anti-inflammatory or anticancer drugs.

Industry: In industrial settings, it can be used in the synthesis of specialty chemicals, particularly in the development of new materials with specific properties.

Mechanism of Action

Mechanism: The mechanism by which this compound exerts its effects is influenced by its structural components. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity by mimicking the substrate or binding to active sites.

Molecular Targets and Pathways: Specific molecular targets include enzymes that require sulfonamide-based substrates. The pathways involved may include inhibition of folate synthesis in bacteria or modulation of signaling pathways in eukaryotic cells.

Comparison with Similar Compounds

  • 4-fluoro-N-(quinolin-7-yl)benzenesulfonamide: Lacks the methoxyethyl substitution.

  • 2-methyl-4-fluorobenzenesulfonamide: Simplified structure without the quinoline moiety.

  • Methoxyethyl-tetrahydroquinoline: Similar core structure but without the sulfonamide and fluoro groups.

Biological Activity

The compound 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H20FN2O3S
  • Molecular Weight : 322.39 g/mol

This compound features a tetrahydroquinoline moiety, which is known for various biological activities, including antibacterial and anticancer properties. The presence of the fluorine atom and the sulfonamide group contributes to its unique reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with tetrahydroquinoline structures exhibit significant antimicrobial activity. A study on related compounds showed that tetrahydroquinolines can inhibit bacterial growth by disrupting cell wall synthesis and function . The introduction of the sulfonamide group in this compound may enhance its efficacy against various pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Specific investigations into similar compounds have reported their ability to inhibit tumor growth in vitro and in vivo models.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes involved in DNA replication or protein synthesis. For instance, sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values around 15 µM after 48 hours of exposure. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 16 µg/mL
AntimicrobialEscherichia coliMIC: 32 µg/mL
AnticancerHeLa (cervical cancer)IC50: 15 µM
AnticancerMCF-7 (breast cancer)IC50: 15 µM

Properties

IUPAC Name

4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKKKLZCQVICTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.